molecular formula C16H10Cl4N4OS B2978701 2,5-dichloro-N-{[4-(3,4-dichlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide CAS No. 391886-99-0

2,5-dichloro-N-{[4-(3,4-dichlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide

Cat. No.: B2978701
CAS No.: 391886-99-0
M. Wt: 448.14
InChI Key: LAYPXDCDLSMMPH-UHFFFAOYSA-N
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Description

2,5-dichloro-N-{[4-(3,4-dichlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide is a complex organic compound characterized by multiple chlorine atoms and a triazole ring. This compound is part of the dichlorobenzamide family, which is known for its diverse applications in various fields, including medicinal chemistry and industrial processes.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-{[4-(3,4-dichlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include thionyl chloride for the preparation of carboxylic chloride, which then reacts with arylamines to form the final product . The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance the reaction rate and yield.

Major Products Formed

The major products formed from these reactions are various dichlorobenzamide derivatives, which are characterized by their unique structural and chemical properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-{[4-(3,4-dichlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity and leading to the desired biological or chemical outcome .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-dichloro-N-{[4-(3,4-dichlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its multiple chlorine atoms and triazole ring contribute to its stability and reactivity, making it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

2,5-dichloro-N-[[4-(3,4-dichlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl4N4OS/c17-8-1-3-11(18)10(5-8)15(25)21-7-14-22-23-16(26)24(14)9-2-4-12(19)13(20)6-9/h1-6H,7H2,(H,21,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAYPXDCDLSMMPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C(=NNC2=S)CNC(=O)C3=C(C=CC(=C3)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl4N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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